3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid
Description
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core with partial saturation (4H,5H,6H,7H). The structure includes an iodine substituent at position 3 and a carboxylic acid group at position 2. Its molecular formula is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol (calculated).
Properties
IUPAC Name |
3-iodo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IN2O2/c9-6-5-3-1-2-4-11(5)10-7(6)8(12)13/h1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBYXYXDLPTIOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C(=N2)C(=O)O)I)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-38-6 | |
| Record name | 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid typically involves the iodination of a pyrazolo[1,5-a]pyridine precursor. One common method includes the reaction of pyrazolo[1,5-a]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Structural Features and Reactivity
The compound contains:
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Iodo substituent at position 3, a potential site for nucleophilic substitution (e.g., Suzuki coupling, Ullmann reactions).
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Carboxylic acid group at position 2, enabling derivatization (e.g., esterification, amidation).
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Saturated tetrahydropyridine ring , which may influence steric and electronic properties in reactions .
Reaction Conditions for Pyrazolo[1,5-a]pyridine Derivatives
While direct data for the iodinated derivative is limited, studies on structurally related pyrazolo[1,5-a]pyridines highlight key reaction parameters:
Key Observations:
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Oxygen atmosphere dramatically enhances yields (e.g., 94% under O₂ vs. 6% under Ar) .
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Acetic acid acts as a critical additive, likely stabilizing intermediates via proton transfer .
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β-Dicarbonyl compounds participate in oxidative cross-dehydrogenative coupling (CDC) to form fused pyrazolo-pyridine systems .
Hypothetical Reactivity of 3-Iodo Derivative
Based on its functional groups and literature precedents:
Iodo Substituent Reactivity
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Cross-coupling reactions : The iodine atom may undergo Pd-catalyzed couplings (e.g., with aryl boronic acids) to introduce aryl/heteroaryl groups.
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Nucleophilic displacement : Substitution with amines or thiols under basic conditions could yield diverse analogs.
Carboxylic Acid Functionalization
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Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis.
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Amide formation : Coupling with amines using EDCI/HOBt or other activating agents.
Ring Modifications
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Oxidation : The saturated tetrahydropyridine ring could be oxidized to a pyridine derivative under strong oxidants (e.g., KMnO₄).
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Reduction : Selective reduction of the pyridine ring is unlikely due to saturation but may target other sites.
Synthetic Challenges and By-Product Formation
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Competitive triazolo[1,5-a]pyridine formation : Observed in related systems when excess acid or non-optimized conditions are used .
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Steric hindrance : The iodine atom’s bulk may slow reactions compared to non-halogenated analogs.
Spectroscopic Characterization
Reported data for analog 4a (ethyl ester derivative):
For the iodinated compound, expect:
Scientific Research Applications
3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase enzymes or other protein targets.
Material Science: The compound can be used in the development of organic semiconductors or other advanced materials.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Chemical Biology: Used as a probe or ligand in various biochemical assays to investigate molecular interactions.
Mechanism of Action
The mechanism of action of 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyridine Derivatives
a) 5-[(Dimethylamino)methyl]-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic Acid
- Substituents: Dimethylaminomethyl group at position 5, carboxylic acid at position 3.
- Molecular Formula : C₁₁H₁₇N₃O₂.
- The positional shift of the carboxylic acid (C-3 vs. C-2) may alter binding affinities in biological systems .
b) 4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic Acid
- Substituents: Fmoc-protected amino group at position 4, carboxylic acid at position 2.
- Molecular Formula : C₂₃H₂₁N₃O₄.
- Key Differences : The Fmoc group facilitates use in solid-phase peptide synthesis, highlighting the versatility of the pyrazolo[1,5-a]pyridine scaffold. In contrast, the iodine in the target compound offers a handle for further functionalization via halogen-metal exchange .
Pyrrolo[2,3-c]pyridine Derivatives
a) 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Substituents : Chlorine at position 5, carboxylic acid at position 2.
- Molecular Formula : C₈H₅ClN₂O₂.
- Key Differences : The pyrrolo[2,3-c]pyridine core differs in ring connectivity compared to pyrazolo[1,5-a]pyridine, altering electronic distribution. The chlorine atom is less reactive than iodine in cross-coupling reactions but may improve metabolic stability in drug candidates. Reported synthesis yield: 71% .
b) 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic Acid
- Substituents : Methoxy group at position 5.
- Molecular Formula : C₉H₈N₂O₃.
- Synthesis yield: 80%, higher than the chloro analog .
Structural and Functional Comparison Table
Research Findings and Implications
- Reactivity : The iodine atom in the target compound enables participation in metal-catalyzed reactions, distinguishing it from chloro or methoxy analogs, which are less reactive in such contexts.
- Solubility : Carboxylic acid groups generally improve aqueous solubility, but bulky substituents like iodine may counterbalance this effect.
- Synthetic Utility : Pyrazolo[1,5-a]pyridine derivatives are versatile intermediates; the Fmoc-protected analog () exemplifies their role in peptide synthesis, while the target compound’s iodine suggests utility in diversifying molecular libraries .
Biological Activity
3-Iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHINO
- Molecular Weight : 229.07 g/mol
This compound belongs to the pyrazolo[1,5-a]pyridine class, characterized by a fused bicyclic structure that contributes to its biological activity.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyridine exhibit potent anticancer properties. For instance:
- CK2 Inhibition : The compound has been shown to inhibit casein kinase 2 (CK2), a serine/threonine kinase implicated in cancer cell proliferation and survival. In vitro studies demonstrated that certain derivatives had IC50 values as low as 8 nM against CK2α, indicating strong inhibitory potential .
- Cell Line Studies : In screening against a panel of cancer cell lines (NCI-60), compounds derived from pyrazolo[1,5-a]pyridine exhibited selective cytotoxicity with minimal effects on normal cells .
Neuropharmacological Effects
Some pyrazolo[1,5-a]pyridine derivatives have been evaluated for their effects on GABA receptors:
- GABA Receptor Modulation : Compounds have been identified as modulators of GABA receptors. For example, specific derivatives enhanced chloride ion currents in recombinant GABA receptors, indicating potential applications in treating neurological disorders .
Antimicrobial Activity
Studies have suggested that pyrazolo[1,5-a]pyridine derivatives possess antimicrobial properties:
- Inhibition of Pathogens : Certain derivatives showed activity against various bacterial strains, although specific data on the 3-iodo variant is limited .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : By inhibiting kinases like CK2, the compound disrupts signaling pathways critical for cancer cell survival.
- GABAergic Modulation : The interaction with GABA receptors suggests a mechanism for neuropharmacological effects.
- Reactive Oxygen Species (ROS) Generation : Some studies indicate that pyrazolo compounds may induce oxidative stress in cancer cells, leading to apoptosis .
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for 3-iodo-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carboxylic acid?
- Methodology : The synthesis typically involves multi-step reactions starting with pyrazolo[1,5-a]pyridine derivatives. For example, iodination can be achieved using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under reflux. A key intermediate, such as methyl 4-oxo-pyrazolo[1,5-a]pyridine-2-carboxylate (as in ), can be iodinated at the 3-position, followed by hydrolysis of the ester group to yield the carboxylic acid. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the product .
Q. How can the purity and structure of this compound be validated?
- Methodology : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% by area normalization).
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., iodination at C-3, carboxylic acid at C-2). Key signals include downfield shifts for the iodine-adjacent protons and carboxylic acid protons (broad ~12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion ([M+H]) and isotopic pattern consistent with iodine .
Q. What solvents and conditions are optimal for its solubility and stability?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous solutions (pH < 3). Stability studies (TGA/DSC) indicate decomposition above 200°C. Store at -20°C under inert atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can regioselectivity challenges during iodination be addressed?
- Methodology : Regioselective iodination at C-3 (vs. competing positions) can be controlled by steric and electronic factors. Use directing groups (e.g., electron-withdrawing carboxylic acid) to enhance selectivity. Computational modeling (DFT) predicts favorable iodination at C-3 due to lower activation energy. Experimental validation via competitive reactions with model substrates is recommended .
Q. What strategies resolve contradictions in spectral data interpretation?
- Methodology : Discrepancies between NMR and IR data (e.g., unexpected coupling constants or carbonyl stretches) may arise from tautomerism or aggregation. Use variable-temperature NMR to identify dynamic processes. Compare experimental IR spectra with DFT-calculated vibrational modes for the proposed tautomer .
Q. How can computational tools predict the compound’s reactivity in nucleophilic substitution?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces (EPS) and identify reactive sites. The iodine atom’s σ-hole enhances susceptibility to nucleophilic attack at C-3. Validate predictions with kinetic studies (e.g., SNAr reactions with amines) .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Methodology : Screen for enzyme inhibition (e.g., kinases, phosphodiesterases) using fluorescence-based assays. For antimicrobial activity, use microbroth dilution (MIC determination against Gram+/Gram- strains). Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and IC values should be statistically validated .
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodology : Optimize iodination using Design of Experiments (DoE) to evaluate factors like temperature, stoichiometry (I/oxidant ratio), and solvent polarity. For hydrolysis, microwave-assisted conditions (100°C, 30 min) improve ester-to-acid conversion. Monitor intermediates via TLC and isolate via recrystallization (ethanol/water) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
